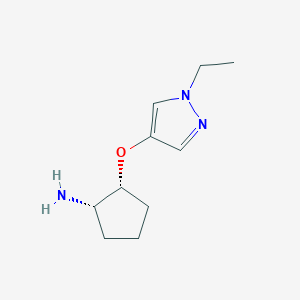
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPAC or I942, and it is a selective agonist of the EPAC protein, which is involved in various cellular signaling pathways.
Mecanismo De Acción
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a selective agonist of the EPAC protein, which is a member of the cyclic AMP (cAMP) signaling pathway. EPAC is involved in various cellular functions, including cell proliferation, differentiation, and migration. EPAC activation leads to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have been shown to activate EPAC and modulate these downstream signaling pathways.
Biochemical and Physiological Effects:
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various disease models. In addition, it has been implicated in the regulation of insulin secretion and glucose metabolism. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have also been shown to improve cardiovascular function and reduce fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine in lab experiments is its selectivity for EPAC. This allows for more specific modulation of the cAMP signaling pathway and downstream signaling pathways. However, one limitation is that the synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine can be challenging and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine. One direction is the further investigation of its anti-cancer properties and its potential use in cancer therapy. Another direction is the exploration of its potential as a treatment for fibrosis and other inflammatory diseases. Additionally, the role of EPAC in insulin secretion and glucose metabolism warrants further investigation, and EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine may have potential as a treatment for diabetes.
Métodos De Síntesis
The synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-1-ethylpyrazole with cyclopentadiene in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then treated with a base and a reducing agent to produce (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine.
Aplicaciones Científicas De Investigación
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been implicated in the regulation of insulin secretion, glucose metabolism, and cardiovascular function. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have shown promise in the treatment of various diseases, including diabetes, cancer, and cardiovascular disease.
Propiedades
IUPAC Name |
(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKTUSMLXMQNA-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)
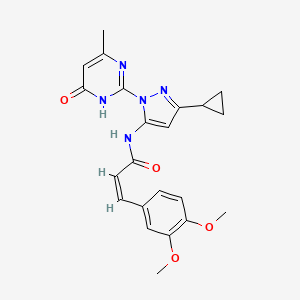
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)
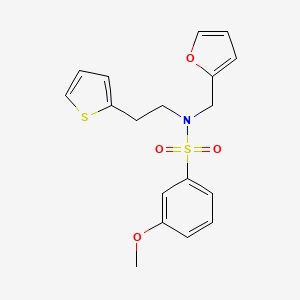

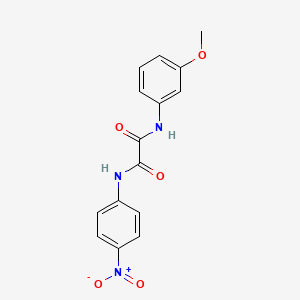

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)
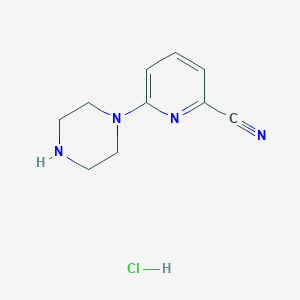
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)